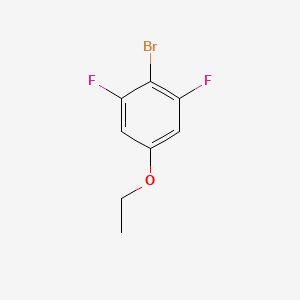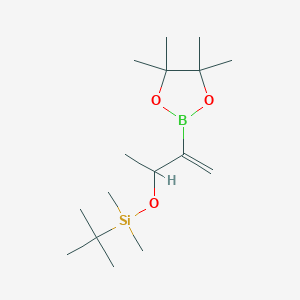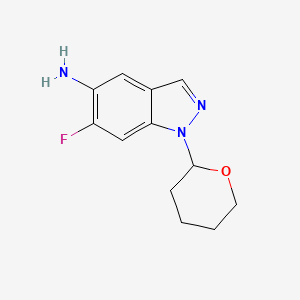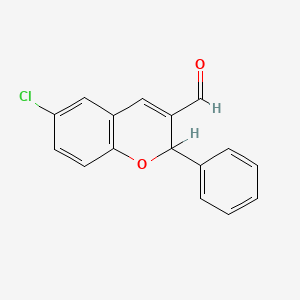
6-Chloro-2-phenyl-2H-1-benzopyran-3-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-phenyl-2H-1-benzopyran-3-carboxaldehyde is a chemical compound belonging to the class of benzopyran derivatives It features a chloro group at the 6th position, a phenyl group at the 2nd position, and a carboxaldehyde group at the 3rd position on the benzopyran ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-phenyl-2H-1-benzopyran-3-carboxaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 2-phenyl-2H-1-benzopyran-3-carboxaldehyde and a chlorinating agent.
Chlorination Reaction: The chlorination reaction is carried out under controlled conditions, often using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chloro group at the 6th position.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 6-Chloro-2-phenyl-2H-1-benzopyran-3-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: The major product is 6-Chloro-2-phenyl-2H-1-benzopyran-3-carboxylic acid.
Reduction: The major product is 6-Chloro-2-phenyl-2H-1-benzopyran-3-ol.
Substitution: The major products depend on the nucleophile used, such as 6-hydroxy-2-phenyl-2H-1-benzopyran-3-carboxaldehyde when using hydroxide ions.
科学的研究の応用
6-Chloro-2-phenyl-2H-1-benzopyran-3-carboxaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 6-Chloro-2-phenyl-2H-1-benzopyran-3-carboxaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
類似化合物との比較
Coumarin: A benzopyran derivative without the chloro group.
Chromone: A benzopyran derivative with a hydroxyl group at the 3rd position.
4-Chloro-2-phenyl-2H-1-benzopyran-3-carboxaldehyde: A structural isomer with the chloro group at the 4th position.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
CAS番号 |
57543-48-3 |
|---|---|
分子式 |
C16H11ClO2 |
分子量 |
270.71 g/mol |
IUPAC名 |
6-chloro-2-phenyl-2H-chromene-3-carbaldehyde |
InChI |
InChI=1S/C16H11ClO2/c17-14-6-7-15-12(9-14)8-13(10-18)16(19-15)11-4-2-1-3-5-11/h1-10,16H |
InChIキー |
SFVYDUOUYMEYAM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C(=CC3=C(O2)C=CC(=C3)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Silane, trimethyl[2-(phenylmethoxy)ethoxy]-](/img/structure/B15365250.png)
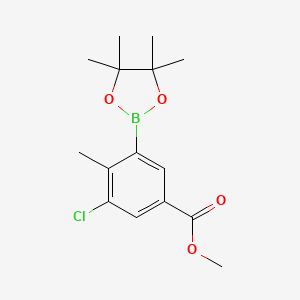


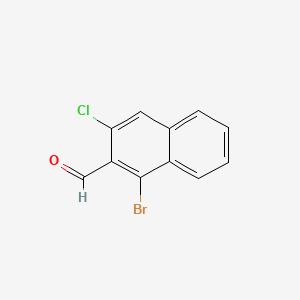
![tert-butyl N-[3-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B15365281.png)
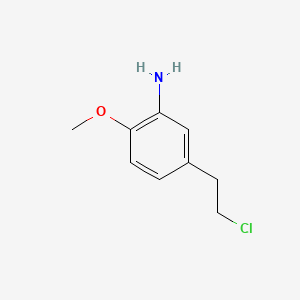
![5-(2,4-Dimethoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B15365288.png)
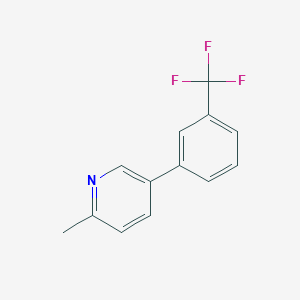
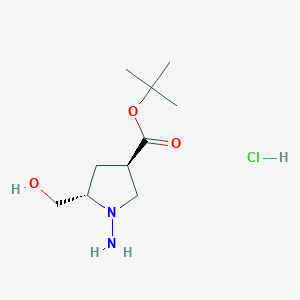
![3,8-Dioxatricyclo[5.1.0.0(2,4)]octane, 4-ethenyl-](/img/structure/B15365310.png)
